N-benzhydryl-3-chloro-4-nitrobenzamide
Description
N-Benzhydryl-3-chloro-4-nitrobenzamide is a benzamide derivative characterized by a benzhydryl (diphenylmethyl) group attached to the nitrogen atom of a benzamide scaffold substituted with chlorine and nitro groups at positions 3 and 4, respectively. For instance, derivatives such as N-(3-chlorophenethyl)-4-nitrobenzamide () and N-benzyl-4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-nitrobenzamide () demonstrate the versatility of benzamide frameworks in drug discovery, particularly in targeting neurological or metabolic pathways .
Properties
Molecular Formula |
C20H15ClN2O3 |
|---|---|
Molecular Weight |
366.8g/mol |
IUPAC Name |
N-benzhydryl-3-chloro-4-nitrobenzamide |
InChI |
InChI=1S/C20H15ClN2O3/c21-17-13-16(11-12-18(17)23(25)26)20(24)22-19(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13,19H,(H,22,24) |
InChI Key |
JUHNZQFJNJHTSE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C3=CC(=C(C=C3)[N+](=O)[O-])Cl |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C3=CC(=C(C=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Differences
The benzhydryl group in the target compound distinguishes it from simpler benzamides. Below is a comparative analysis of structurally related compounds:
Pharmacological and Crystallographic Insights
Preparation Methods
Schotten-Baumann Reaction
This classical method involves reacting the acid chloride with benzhydrylamine in a biphasic system (water/dichloromethane) under basic conditions (NaOH or NaHCO₃). The exothermic reaction is conducted at 0–5°C to minimize hydrolysis.
Typical Conditions
Coupling Reagent-Mediated Synthesis
Modern protocols employ carbodiimide-based reagents (e.g., EDCl, DCC) with hydroxybenzotriazole (HOBt) to activate the carboxylic acid. This method bypasses the need for acid chloride isolation, reducing side reactions.
Representative Procedure
-
Activation : 3-Chloro-4-nitrobenzoic acid (1.0 eq), EDCl (1.2 eq), and HOBt (1.1 eq) are stirred in anhydrous DMF at 0°C for 30 minutes.
-
Coupling : Benzhydrylamine (1.1 eq) is added, and the mixture is stirred at 25°C for 12 hours.
-
Workup : The product is precipitated with ice-water, filtered, and purified via column chromatography (hexane/ethyl acetate).
Performance Metrics
| Reagent System | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| EDCl/HOBt | DMF | 82 | 98.5 |
| DCC/DMAP | THF | 78 | 97.2 |
One-Pot Tandem Synthesis
Industrial-scale processes favor one-pot sequences to improve efficiency. A notable approach combines nitration, chlorination, and amidation in a single reactor:
-
Nitration : 3-Chlorobenzoic acid is nitrated in situ using HNO₃/H₂SO₄.
-
Chlorination : Thionyl chloride (SOCl₂) is added to generate the acyl chloride.
-
Amidation : Benzhydrylamine is introduced directly, with triethylamine (TEA) as a proton scavenger.
Optimized Parameters
| Step | Conditions | Outcome |
|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 2h | 90% Conversion |
| Chlorination | SOCl₂, reflux, 4h | Quantitative |
| Amidation | TEA, DCM, 25°C, 6h | 85% Isolated Yield |
Critical Process Considerations
Nitro Group Stability
The nitro group’s electron-withdrawing nature complicates amidation by reducing the nucleophilicity of the amine. This is mitigated by using excess amine (1.2–1.5 eq) and polar aprotic solvents (DMF, NMP) to stabilize transition states.
Byproduct Formation
Common byproducts include:
Purification Challenges
The product’s high lipophilicity necessitates silica gel chromatography or recrystallization from toluene/hexane mixtures. Industrial processes often employ continuous crystallization systems to enhance purity (>99%).
Emerging Methodologies
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